Methyl 2-amino-4-bromobutanoate
Description
Methyl 2-amino-4-bromobutanoate is a brominated amino acid ester with the molecular formula $ \text{C}5\text{H}{10}\text{BrNO}_2 $. Its structure comprises a methyl ester group, an amino substituent at the second carbon, and a bromine atom at the fourth carbon of the butanoate backbone. This compound is of interest in organic synthesis and pharmaceutical research due to its dual functional groups (amino and bromo), which enable diverse reactivity, such as nucleophilic substitution or peptide coupling.
Properties
Molecular Formula |
C5H10BrNO2 |
|---|---|
Molecular Weight |
196.04 g/mol |
IUPAC Name |
methyl 2-amino-4-bromobutanoate |
InChI |
InChI=1S/C5H10BrNO2/c1-9-5(8)4(7)2-3-6/h4H,2-3,7H2,1H3 |
InChI Key |
HKPGHQPOZUTBJI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CCBr)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-amino-4-bromobutanoate can be synthesized through several methods. One common approach involves the bromination of methyl 2-amino butanoate. This reaction typically uses bromine (Br2) in the presence of a solvent like acetic acid. The reaction proceeds under mild conditions, yielding the desired product with good efficiency .
Another method involves the use of N-bromosuccinimide (NBS) as the brominating agent. This reaction is often carried out in an inert solvent such as dichloromethane, with the reaction mixture being stirred at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, thereby optimizing the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-bromobutanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions or amines, to form different derivatives.
Oxidation Reactions: The amino group can be oxidized to form corresponding nitro or nitroso compounds under specific conditions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophiles: Hydroxide ions, amines, and thiols are commonly used nucleophiles for substitution reactions.
Oxidizing Agents: Potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are typical oxidizing agents.
Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used for reduction reactions.
Major Products
Substitution: Formation of hydroxylated or aminated derivatives.
Oxidation: Formation of nitro or nitroso compounds.
Reduction: Formation of alcohols.
Scientific Research Applications
Methyl 2-amino-4-bromobutanoate has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Industrial Chemistry: It is utilized in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 2-amino-4-bromobutanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
a) Ethyl 4-Bromo-2-Methylbutanoate (CAS 2213-09-4)
- Structure : Ethyl ester with a bromo group at C4 and a methyl group at C2.
- Key Differences: The target compound replaces the methyl group at C2 with an amino group, enhancing polarity and reactivity.
- Molecular Weight: Ethyl 4-bromo-2-methylbutanoate has a higher molecular weight ($ \sim 195.03 \, \text{g/mol} $) compared to the target compound ($ \sim 196.05 \, \text{g/mol} $) due to the ethyl vs. methyl ester and amino vs. methyl substituent trade-offs .
b) Methyl 4-(Methylamino)Butanoate
- Structure: Methyl ester with a methylamino group at C4.
- Key Differences: The amino group in the target compound is at C2 instead of C4, and it lacks a methyl substitution on the amino group. This positional difference alters solubility and hydrogen-bonding capacity.
- Molecular Weight : $ 131.17 \, \text{g/mol} $, significantly lower than the brominated target compound due to the absence of bromine .
c) Methyl 2-Benzoylamino-3-Oxobutanoate
Physical and Chemical Properties
A comparative analysis of key properties is summarized below:
Q & A
Q. How should researchers address inconsistent bioactivity data in structure-activity relationship (SAR) studies?
Q. What statistical methods are recommended for analyzing reaction yield variability?
- Methodology : Apply ANOVA to identify significant factors (e.g., solvent polarity, catalyst loading). For non-linear relationships, machine learning models (e.g., random forests) predict optimal conditions. Report confidence intervals (95% CI) and p-values to validate reproducibility .
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